3-Amino-1-cyclopentylpropan-1-ol
Description
Classification and Structural Characteristics of Amino Alcohols
The classification of amino alcohols is determined by the relative positions of the amino and hydroxyl groups along the carbon backbone. um.edu.my This structural arrangement is crucial as it dictates the compound's chemical reactivity and spatial configuration.
Amino alcohols are categorized based on the number of carbon atoms separating the hydroxyl and amino groups.
α-Amino alcohols (1,1-amino alcohols) have the amino and hydroxyl groups attached to the same carbon atom. um.edu.my These are also known as hemiaminals and tend to be unstable. wikipedia.org
β-Amino alcohols (1,2-amino alcohols) possess amino and hydroxyl groups on adjacent carbon atoms. um.edu.my This arrangement is common in many biologically active molecules and is a frequent target in organic synthesis. acs.orgresearchgate.net
γ-Amino alcohols (1,3-amino alcohols) have two carbon atoms separating the functional groups. um.edu.mywikipedia.org These structures are found in various natural products and pharmaceuticals. rsc.orgrsc.org
δ-Amino alcohols (1,4-amino alcohols) and higher homologues have three or more carbons between the amino and hydroxyl groups. wikipedia.org
The following table provides a summary of these classifications:
| Classification | Number of Separating Carbon Atoms | General Structure |
| α-Amino Alcohol | 0 | R₂C(OH)NR₂ |
| β-Amino Alcohol | 1 | R₂C(OH)CR₂NR₂ |
| γ-Amino Alcohol | 2 | R₂C(OH)CR₂CR₂NR₂ |
| δ-Amino Alcohol | 3 | R₂C(OH)CR₂CR₂CR₂NR₂ |
Data sourced from multiple organic chemistry resources. um.edu.mywikipedia.org
As a γ-amino alcohol, 3-Amino-1-cyclopentylpropan-1-ol features a three-carbon chain separating the hydroxyl group at position 1 and the amino group at position 3. The presence of a cyclopentyl group attached to the carbinol carbon (the carbon bearing the hydroxyl group) introduces significant steric bulk and conformational rigidity. This cyclopentyl moiety influences the molecule's reactivity and its interactions with other molecules.
Here are some key structural details for this compound:
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| InChI | InChI=1S/C8H17NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 |
| InChIKey | BRILOPFSXNUUNJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(CCN)O |
Data obtained from PubChem. uni.lu
Academic Significance of Amino Alcohol Chemistry
The study of amino alcohols is a cornerstone of modern organic chemistry, with implications ranging from fundamental reaction mechanisms to the synthesis of complex molecules.
Amino alcohols are highly prized in organic synthesis for several reasons. Their dual functionality allows them to serve as versatile building blocks for the construction of more complex molecules. alfa-chemistry.com The hydroxyl and amino groups can be selectively protected or modified, enabling a wide range of chemical transformations. Chiral amino alcohols, in particular, are of immense importance as they can be used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. alfa-chemistry.comacs.org The synthesis of enantiomerically pure amino alcohols is a significant area of research, with methods like asymmetric hydrogenation and transfer hydrogenation being employed. acs.org
Amino alcohols are key intermediates in the synthesis of a vast array of compounds. For instance, they can be readily converted into other important functional groups. The γ-amino alcohol motif is particularly prevalent in a number of biologically active compounds. rsc.orgrsc.org The development of stereoselective methods for the synthesis of γ-amino alcohols is an active area of research, with techniques such as the reduction of β-amino ketones and copper-catalyzed hydroamination of allylic alcohols being prominent. rsc.orgacs.org These methods allow for the controlled synthesis of all possible stereoisomers of a given γ-amino alcohol, which is crucial for medicinal chemistry applications. rsc.org
Historical Context and Evolution of Amino Alcohol Research Paradigms
The study of amino alcohols has a rich history. Early research focused on the isolation of naturally occurring amino alcohols and the development of basic synthetic methods. For example, 1-aminoethanol (B1580991) was first prepared in 1833, though its structure was not confirmed until 1877. wikipedia.org The production of amino acids, the precursors to many amino alcohols, began in the early 20th century with extraction from natural sources. nih.gov
Over time, the focus of amino alcohol research has shifted towards more sophisticated applications. The advent of modern analytical techniques allowed for a deeper understanding of their structure and reactivity. A major paradigm shift occurred with the development of asymmetric synthesis, where chiral amino alcohols became indispensable tools for creating enantiomerically pure compounds. acs.org Contemporary research continues to push the boundaries, with the development of novel catalytic systems for the efficient and selective synthesis of amino alcohols. organic-chemistry.orgorganic-chemistry.org This includes the use of biocatalysis, which offers a green and sustainable alternative to traditional chemical methods. acs.org The ongoing evolution of this field highlights the enduring importance of amino alcohols in chemical science.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-cyclopentylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILOPFSXNUUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368875-66-4 | |
| Record name | 3-amino-1-cyclopentylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Amino 1 Cyclopentylpropan 1 Ol and Analogues
Established Synthetic Routes to Amino Alcohols
Traditional and modern methods provide access to a wide array of amino alcohols. Key strategies include the ring-opening of cyclic ethers and various reduction techniques.
Ring-Opening Reactions of Cyclic Ethers with Amines
A primary method for synthesizing β-amino alcohols is the aminolysis of epoxides. tandfonline.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. scielo.org.mx
The regioselectivity of the epoxide ring-opening is a critical aspect, often influenced by the substrate, the nucleophile, and the reaction conditions. scielo.org.mx For instance, the reaction of styrene (B11656) epoxide with aromatic amines typically results in the nucleophilic attack at the benzylic carbon. scielo.org.mx In contrast, aliphatic amines tend to attack the terminal carbon of the epoxide. scielo.org.mx This highlights the interplay of electronic and steric effects in determining the reaction's outcome.
Chemoselectivity is also a key consideration, especially when other functional groups are present in the molecule. tandfonline.com Effective synthetic methods should selectively yield the desired β-amino alcohol without affecting other functionalities like hydroxyl groups, ethers, esters, or halogens. tandfonline.com
A variety of catalysts have been developed to enhance the efficiency and selectivity of this transformation. These include Lewis acids like indium tribromide and zirconium (IV) chloride, as well as solid acid catalysts. rroij.comresearchgate.net The choice of catalyst can significantly influence both the rate and the regioselectivity of the reaction. rroij.com For example, zirconium (IV) chloride has been shown to effectively catalyze the ring-opening of epoxides with both aromatic and aliphatic amines. rroij.com
To overcome the limitations of classical methods, which often require harsh conditions and an excess of amine, various catalytic systems have been introduced. tandfonline.com
Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild, efficient, and inexpensive catalyst for the ring-opening of epoxides with amines. tandfonline.comtandfonline.com This method is notable for its mild reaction conditions, short reaction times, and high yields with excellent regioselectivity. tandfonline.comscilit.com The reaction can often be carried out under solvent-free conditions at room temperature. tandfonline.com Studies have shown that a low catalyst loading, typically around 2 mol%, is sufficient to drive the reaction to completion. tandfonline.comtandfonline.com The proposed mechanism involves the activation of the epoxide by cyanuric chloride, facilitating the nucleophilic attack by the amine. tandfonline.com
Table 1: Cyanuric Chloride Catalyzed Ring Opening of Epoxides with Amines tandfonline.comtandfonline.com
| Epoxide | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Styrene Oxide | Aniline | 2 | 15 | 98 |
| Cyclohexene Oxide | Aniline | 2 | 20 | 95 |
| Propylene Oxide | Benzylamine | 2 | 30 | 92 |
Samarium Trichloride (B1173362): Samarium trichloride (SmCl₃) is another effective Lewis acid catalyst for promoting the ring-opening of epoxides with amines. While specific data for samarium trichloride in this exact context is not detailed in the provided search results, related samarium compounds like samarium iodide have been used for similar transformations. researchgate.net Lewis acids like SmCl₃ activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com
Hydrogenation and Reduction Strategies
Reduction methods offer an alternative and powerful approach to the synthesis of amino alcohols, starting from readily available precursors like amino acids, α-amino ketones, or imines.
Chiral amino alcohols are commonly prepared by the reduction of the corresponding α-amino acids or their ester derivatives. stackexchange.comjocpr.com
A widely used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). stackexchange.comcdnsciencepub.com However, due to its cost and flammability, alternative methods have been developed. stackexchange.com One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂), which can effectively reduce N-protected or unprotected amino acids. stackexchange.com Another approach is the "single vessel" process where the amino acid is first esterified and then reduced with an alkali or alkaline earth borohydride without isolating the intermediate ester. google.com This method is efficient, provides high yields, and preserves the chirality of the starting material. google.com
Table 2: Reduction of Amino Acids to Amino Alcohols stackexchange.comjocpr.com
| Amino Acid | Reducing Agent | Yield (%) |
| L-Valine | LiAlH₄ | 73-75 |
| L-Phenylalanine | Li/AlCl₃ | 74.8-91.4 |
| Various Amino Acids | NaBH₄/I₂ | 80-98 |
The reduction of α-amino ketones and imines provides another direct route to amino alcohols.
The reduction of α-amino ketones can be achieved with high diastereoselectivity using various reducing agents. researchgate.net For example, zinc borohydride (Zn(BH₄)₂) has been used for the highly diastereoselective synthesis of anti-γ-hydroxy-β-amino alcohols from serine-derived α-amino ketones. researchgate.net The choice of reducing agent can allow for the selective formation of either diastereomeric amino alcohol. researchgate.net
Imines, which can be readily formed from the condensation of aldehydes or ketones with primary amines, can be reduced to amines. masterorganicchemistry.com This two-step process of imine formation followed by reduction is known as reductive amination. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). libretexts.orgwikipedia.org Recently, electrochemical methods have also been developed for the reductive cross-coupling of imines and ketones to directly access β-amino alcohols in an atom- and step-economical manner. acs.org
N-Alkylation of Amines with Alcohols
The N-alkylation of amines with alcohols represents a sustainable and atom-economical approach to forming C-N bonds, a crucial step in the synthesis of many fine chemicals and pharmaceutical intermediates. researchgate.net This method, often referred to as a "hydrogen-borrowing" or "hydrogen-transfer" reaction, typically involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes condensation with an amine to form an imine. Subsequent reduction of the imine, using the hydrogen previously "borrowed" from the alcohol, yields the N-alkylated amine with water as the only byproduct. beilstein-journals.orgresearchgate.net
The application of this methodology to the synthesis of amino alcohols is an area of growing interest. While much of the literature focuses on simple aliphatic and aromatic alcohols, the use of amino alcohols as substrates is less common but holds significant potential. nih.gov For instance, the intramolecular N-alkylation of amino alcohols can lead to the formation of cyclic amines. The reaction conditions, such as temperature and the presence of a catalyst, can influence the reaction's outcome. For example, using γ-Al2O3 as a heterogeneous catalyst in supercritical CO2 has been shown to facilitate the amination of alcohols for the synthesis of N-alkylated heterocycles. beilstein-journals.org
A key challenge in the N-alkylation of amino alcohols is controlling the chemoselectivity and, in the case of chiral substrates, preventing racemization. Research has shown that for C-C bond-forming hydrogen-borrowing reactions involving 1,2-amino alcohols, the use of a bulky nitrogen-protecting group, such as a trityl or benzyl (B1604629) group, can preserve the stereochemistry at the amine center. nih.gov
Decarboxylative Radical Coupling Reactions
Decarboxylative radical coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds under mild conditions. This strategy often utilizes photoredox catalysis to generate radical intermediates from readily available carboxylic acids. While this method has been extensively used for the synthesis of various organic molecules, its application to the direct synthesis of γ-amino alcohols is an evolving area.
More commonly, visible-light photoredox catalysis has been employed for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. rsc.orgresearchgate.net This process involves the single-electron oxidation of an α-amino acid's carboxylate, followed by the loss of CO2 to form an α-carbamoyl radical. This radical can then engage in a coupling reaction. acs.org
A related approach involves the decarbonylative radical coupling of α-aminoacyl tellurides. nih.gov In this method, the α-aminoacyl telluride is converted into an α-amino carbon radical through decarbonylation, which can then react with suitable radical acceptors. This has been successfully applied to the synthesis of γ-amino acids. nih.gov While not a direct synthesis of γ-amino alcohols, the generated γ-amino acid could potentially be reduced to the corresponding alcohol.
Targeted Synthesis of 3-Amino-1-cyclopentylpropan-1-ol
The specific structural features of this compound, namely the γ-amino alcohol motif and the cyclopentyl group, necessitate tailored synthetic strategies for its efficient preparation.
Synthesis from Unsaturated Nitriles via Oxa-Michael Addition and Subsequent Hydrogenation
A highly effective route to γ-amino alcohols involves the oxa-Michael addition of an alcohol to an α,β-unsaturated nitrile, followed by hydrogenation of the nitrile group. nih.govnih.gov This strategy provides a versatile and atom-economical pathway to the desired 1,3-amino alcohol functionality.
Specificity for γ-Amino Alcohol Motif Formation
The synthesis of γ-amino alcohols via this method hinges on the initial 1,4-conjugate addition of an alcohol to an α,β-unsaturated nitrile. While the direct addition of water can be challenging, the use of benzyl alcohol in the presence of a ruthenium pincer complex catalyst has proven to be highly efficient for a range of β-substituted unsaturated nitriles. nih.govnih.gov The resulting 3-benzyloxy-alkylnitrile intermediate is then subjected to hydrogenation. This hydrogenation step simultaneously removes the benzyl protecting group and reduces the nitrile to a primary amine, directly yielding the γ-amino alcohol. nih.govnih.gov
Hydrogenation of the β-benzyloxy-nitrile intermediate under acidic conditions leads to the formation of the desired primary amino alcohol. nih.govnih.gov Conversely, hydrogenation under neutral conditions can result in a mixture of secondary and tertiary amines. nih.govnih.gov This highlights the importance of reaction conditions in directing the selectivity of the final product.
Potential Derivations from 3-Cyclopentylpropan-1-ol Precursors
An alternative conceptual approach to the synthesis of this compound involves the introduction of an amino group into a pre-existing 3-cyclopentylpropan-1-ol skeleton. While direct methods for this specific transformation are not extensively documented, established synthetic transformations offer plausible routes.
One potential strategy could involve the oxidation of the primary alcohol of 3-cyclopentylpropan-1-ol to the corresponding aldehyde, 3-cyclopentylpropanal. This aldehyde could then undergo reductive amination. This two-step process, involving the formation of an imine or enamine intermediate with an amine source (such as ammonia (B1221849) or a protected amine equivalent) followed by reduction, is a cornerstone of amine synthesis.
Another hypothetical route could proceed via the conversion of the alcohol in 3-cyclopentylpropan-1-ol to a suitable leaving group, such as a tosylate or a halide. Subsequent displacement with an amine or a nitrogen-containing nucleophile would introduce the amino functionality. However, the reactivity and potential for side reactions, such as elimination, would need to be carefully considered.
Green Chemistry Principles in Amino Alcohol Synthesis
The synthesis of specialized chemical compounds such as this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. By focusing on aspects like catalysis, solvent use, and atomic efficiency, chemists can develop more sustainable and environmentally benign synthetic routes. This approach not only minimizes the environmental footprint but also often leads to more efficient and cost-effective production methods. The application of these principles is particularly relevant in the synthesis of β-amino alcohols, a crucial class of compounds in medicinal chemistry and materials science.
Utilization of Heterogeneous Catalytic Systems
In the synthesis of β-amino alcohols, which are structural analogues of this compound, solid catalysts have proven effective. For instance, silica (B1680970) gel and zeolites are employed as efficient and reusable heterogeneous catalysts. organic-chemistry.org Na-Y zeolite, a type of solid base catalyst, has been successfully used in the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates, demonstrating the potential for environmentally friendly and highly active catalytic systems. organic-chemistry.org Similarly, silica gel has been shown to effectively catalyze the ring-opening of epoxides by amines under solvent-free conditions, providing a simple and clean route to these valuable molecules. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Na-Y Zeolite | Aminolysis of alkylene carbonates | Aromatic amines, Alkylene carbonates | Reusable, Highly active, Environmentally benign. organic-chemistry.org |
| Silica Gel (60-120 mesh) | Aminolysis of epoxides | Epoxides, Amines | Solvent-free conditions, Room temperature operation, Efficient. organic-chemistry.org |
| Zinc(II) Perchlorate (B79767) Hexahydrate | Aminolysis of epoxides | Epoxides, Amines | High efficiency, Solvent-free conditions, Excellent chemo- and regioselectivity. organic-chemistry.org |
Solvent-Free Conditions and Aqueous Media Approaches
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, toxic, and contribute significantly to chemical waste. Green chemistry promotes the reduction or complete elimination of solvents, or the substitution of hazardous solvents with greener alternatives like water.
Solvent-free synthesis, where the reaction is conducted neat (without a solvent), represents an ideal scenario. This approach has been successfully applied to the synthesis of β-amino alcohols. The aminolysis of epoxides, a fundamental reaction for producing amino alcohols, can be carried out under solvent-free conditions, often by simply heating the reactants together in a sealed vessel. tandfonline.comresearchgate.net This method is straightforward, reduces waste, and can lead to high yields of the desired product. tandfonline.com In some cases, a catalyst like cyanuric chloride or Zinc(II) perchlorate hexahydrate is used in catalytic amounts to facilitate the reaction under mild, solvent-free conditions. organic-chemistry.orgtandfonline.com
Water is another highly attractive solvent due to its non-toxicity, non-flammability, and abundance. It has been demonstrated as a viable medium for the synthesis of amino alcohols. The mild aminolysis of various epoxides proceeds with high selectivity and in excellent yields in water, often without the need for any catalyst. organic-chemistry.orgorganic-chemistry.org The use of water not only aligns with green chemistry principles but can also offer unique reactivity and selectivity compared to organic solvents. organic-chemistry.org For instance, the preparation of amino alcohols from amino acids can be achieved via reduction by hydrogen in an aqueous solution with a suitable catalyst. google.com
| Approach | Reaction Type | Key Features | Example |
| Solvent-Free | Ring-opening of epoxides with amines | No solvent required, often just heating reactants. tandfonline.comresearchgate.net High yields, reduced waste. | Reaction of epoxides with aliphatic or aromatic amines in a sealed ampoule at 90°C. tandfonline.com |
| Aqueous Media | Ring-opening of epoxides with amines | Water as the solvent, often catalyst-free. organic-chemistry.org High selectivity and yields. | Mild aminolysis of various epoxides in water. organic-chemistry.org |
| Aqueous Media | Reduction of amino acids | Hydrogen reduction in water or water/co-solvent mix. google.com Simple, one-step synthesis. | Synthesis of amino alcohols from aqueous amino acid solutions using a catalyst. google.com |
Atom Economy and Sustainability Metrics in Synthetic Design
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. organic-chemistry.org A reaction with high atom economy is one that generates minimal or no byproducts, thus reducing waste at the molecular level. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.orgacs.org Addition reactions, for example, are inherently 100% atom-economical as they combine all reactant atoms into a single product.
In the context of synthesizing amino alcohols and their analogues, choosing a synthetic route with a high atom economy is a primary goal. For example, a patented synthesis for (1R,3S)-3-amino-1-cyclopentanol, a structural analogue of the target compound, highlights high atom economy as a key feature of its design. google.com This particular route involves an asymmetric cycloaddition, which is a type of reaction that can exhibit excellent atom economy. google.com
Other modern synthetic methods are also being developed with atom economy as a central consideration. Electrochemical methods, for instance, can offer high atom- and step-economy by using electricity to drive reactions, thereby avoiding the use of stoichiometric chemical reductants or oxidants that generate significant waste. organic-chemistry.org The direct reductive cross-coupling of imines with ketones to form β-amino alcohols is an example of such an efficient and sustainable strategy. organic-chemistry.org By focusing on metrics like atom economy, chemists can quantitatively assess the "greenness" of a synthesis and make more informed decisions in designing sustainable chemical processes.
| Synthetic Strategy | Reaction Type | Atom Economy Principle | Advantage |
| Asymmetric Cycloaddition | Cycloaddition | Addition reactions incorporate all atoms from reactants into the product. | Inherently high atom economy, minimizing byproducts. google.com |
| Electrochemical Reductive Coupling | Reductive Coupling | Avoids stoichiometric reagents by using electrons as the "reagent". | High atom- and step-economy, reduces chemical waste. organic-chemistry.org |
| Hydrogenation of Imines/Ketones | Hydrogenation/Reduction | Can be highly atom-economical if using H₂ gas as the reductant. | Potentially produces only water as a byproduct, depending on the catalyst system. |
| Aminolysis of Epoxides | Ring-opening/Addition | The amine is added across the epoxide ring. | High atom economy as all atoms of the amine and epoxide are in the product. organic-chemistry.orgtandfonline.com |
Stereochemical Control and Enantioselective Synthesis in Amino Alcohol Chemistry
Principles of Chiral Amino Alcohol Synthesis
The synthesis of a specific stereoisomer of a chiral molecule requires precise control over the formation of its chiral centers. This control is categorized as either enantioselective or diastereoselective.
Enantioselective and Diastereoselective Control in Reaction Pathways
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Diastereoselective synthesis, on the other hand, focuses on the preferential formation of one diastereomer when a molecule has multiple stereocenters. The strategic application of these control elements is fundamental in constructing complex molecules like 1,3-amino alcohols. A key strategy involves utilizing chiral catalysts that create a chiral environment, thereby directing the reaction to favor the formation of a specific stereoisomer. Another powerful method is substrate-controlled synthesis, where the inherent chirality of the starting material guides the stereochemical outcome of subsequent transformations.
Control of Relative Stereochemistry (e.g., syn- and anti-1,3 Amino Alcohol Motifs)
The 1,3-amino alcohol motif features two stereocenters, leading to the possibility of syn and anti diastereomers. The relative orientation of the amino and hydroxyl groups significantly influences the molecule's conformation and biological activity. Consequently, the selective synthesis of either the syn or anti isomer is a crucial aspect of synthetic strategy. A common approach to achieve this control is through the stereoselective reduction of β-amino ketones. The choice of reducing agent and the presence of chelating groups on the substrate can dictate the facial selectivity of the reduction, leading to either the syn or anti product.
Methodologies for Stereoselective Introduction of Chiral Centers
A range of sophisticated techniques have been developed to introduce chiral centers with a high degree of stereochemical control. These methodologies can be broadly classified into asymmetric catalysis, substrate-controlled synthesis, and biocatalysis.
Asymmetric Catalysis (e.g., Pd(II)/SOX Catalysis, Cr-Catalyzed Asymmetric Cross-Couplings)
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.
Pd(II)/SOX Catalysis : Palladium(II) complexes with sulfoxide-oxazoline (SOX) ligands have proven effective in catalyzing the enantioselective synthesis of 1,3-amino alcohols. This catalytic system creates a defined chiral pocket that directs the approach of a nucleophile to one face of the substrate, thereby controlling the stereochemical outcome.
Cr-Catalyzed Asymmetric Cross-Couplings : Chromium-catalyzed asymmetric cross-coupling reactions represent another powerful tool for the enantioselective formation of carbon-carbon bonds. While specific applications for the direct synthesis of 3-Amino-1-cyclopentylpropan-1-ol may not be extensively documented, the underlying principle of using a chiral chromium catalyst to orchestrate the stereoselective coupling of fragments is a well-established and valuable strategy in the synthesis of chiral molecules.
Substrate-Controlled Diastereoselective Synthesis
In this approach, the existing stereochemistry within a substrate molecule is leveraged to direct the formation of new chiral centers. This method is particularly advantageous when starting with readily available chiral building blocks. The steric and electronic properties of the chiral substrate guide the incoming reagent to a specific face, resulting in the preferential formation of one diastereomer.
Biocatalytic Approaches (e.g., Transaminases, Kinetic Resolution, Dynamic Kinetic Resolution)
Biocatalysis harnesses the inherent selectivity of enzymes to perform chemical transformations with high precision and under mild conditions.
Transaminases : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing chiral amines and amino alcohols with high enantiomeric purity. The selection of the appropriate transaminase allows for the synthesis of either enantiomer of the target compound.
Kinetic Resolution : This technique separates a racemic mixture by utilizing a chiral catalyst or enzyme that reacts at a faster rate with one enantiomer than the other. In the context of amino alcohols, an enzyme can selectively acylate one enantiomer, allowing for its separation from the unreacted enantiomer.
Asymmetric Cycloaddition Reactions (Relevant to Analogous Cyclic Amino Alcohols)
While specific examples of asymmetric cycloaddition reactions leading directly to this compound are not extensively documented in publicly available literature, the principles of this powerful synthetic strategy can be understood through analogous cyclic amino alcohols. Asymmetric cycloadditions are highly effective for constructing chiral cyclic frameworks, which can be precursors to the target molecule or its analogs.
One relevant example is the synthesis of (1R,3S)-3-amino-1-cyclopentanol, an intermediate for the antiviral drug Bictegravir. google.com A key step in its preparation involves an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acylhydroxylamine compound. google.com The chirality is induced by a chiral auxiliary attached to the N-acylhydroxylamine, guiding the stereochemical outcome of the cycloaddition and establishing the two chiral centers in the cyclopentane (B165970) ring with high stereoselectivity. google.com This approach highlights the potential of using chiral auxiliaries or catalysts to control the formation of stereocenters in a cyclic system.
Another related strategy involves the 1,3-dipolar cycloaddition of nitrones to alkenes, which can be catalyzed by multifunctional β-amino alcohols. rsc.org These reactions can proceed with high enantioselectivity, affording chiral isoxazolidines that can be subsequently cleaved to reveal the desired amino alcohol functionality. Although not directly applied to this compound, this methodology demonstrates the utility of cycloaddition reactions in accessing chiral amino alcohols.
The following table summarizes key aspects of asymmetric cycloaddition strategies relevant to the synthesis of cyclic amino alcohols:
| Cycloaddition Type | Dienophile/Dipolarophile | Diene/Dipole | Chiral Influence | Resulting Intermediate | Reference |
| Diels-Alder | N-Acylhydroxylamine | Cyclopentadiene | Chiral Auxiliary | Bicyclic Isoxazolidine | google.com |
| 1,3-Dipolar | Alkene | Chiral Nitrone | Chiral Organocatalyst | Isoxazolidine | rsc.org |
These examples underscore the versatility of asymmetric cycloaddition reactions in establishing the stereochemistry of cyclic precursors to amino alcohols. The choice of chiral catalyst or auxiliary is paramount in achieving high levels of enantiomeric excess (ee).
Strategies for Accessing Enantiomerically Pure this compound
Achieving an enantiomerically pure form of this compound is critical for its potential applications in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental. ub.edu Several established strategies can be employed to obtain single enantiomers of such chiral molecules.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. ub.edu For instance, a chiral amino acid with a suitable side chain could potentially be elaborated through a series of reactions to construct the cyclopentyl and propanol (B110389) moieties of the target molecule, preserving the initial stereocenter.
Chiral Resolution: This classic method involves the separation of a racemic mixture of the target compound.
Chemical Resolution: This technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Subsequent removal of the resolving agent liberates the individual enantiomers of the amino alcohol.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. google.comnih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Asymmetric Synthesis: This is often the most efficient approach, as it aims to directly produce the desired enantiomer, avoiding the 50% theoretical yield limit of resolution. ub.edu
Asymmetric Reduction: A key step in many syntheses of amino alcohols is the reduction of a corresponding β-aminoketone. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of the alcohol with high selectivity. For instance, asymmetric reduction of β-aminoketones using a spiroborate ester catalyst has been shown to produce γ-aminoalcohols with high enantiomeric excess. google.com
Catalytic Asymmetric Alkylation: Phase-transfer catalysis using chiral catalysts can be employed for the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) ester enolates to construct the carbon skeleton with controlled stereochemistry. rsc.orgnih.gov Subsequent transformations can then lead to the target cyclic amino acid derivatives.
Organocatalysis: Simple primary β-amino alcohols, similar in structure to the target compound, can themselves act as organocatalysts in asymmetric reactions. rsc.org This opens the possibility of autocatalytic or related feedback loops in the synthesis of chiral molecules.
The following table outlines the primary strategies for obtaining enantiomerically pure this compound:
| Strategy | Principle | Key Reagents/Methods | Advantages | Disadvantages |
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Amino acids, carbohydrates. | Predictable stereochemistry. | Limited by the availability of suitable starting materials. |
| Chemical Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral acids (e.g., tartaric acid). | Well-established technique. | Maximum 50% yield for the desired enantiomer. |
| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipases, proteases. | High selectivity, mild conditions. | May require screening for a suitable enzyme. |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. | Chiral reducing agents, chiral phase-transfer catalysts, organocatalysts. | High theoretical yield, atom-economical. | Requires development of specific catalytic systems. |
Chemical Transformations and Derivatization Strategies for 3 Amino 1 Cyclopentylpropan 1 Ol
Reactions Involving the Amine Functionality
The primary amine group in 3-Amino-1-cyclopentylpropan-1-ol is a key site for nucleophilic attack and derivatization. Its reactivity allows for the introduction of a wide variety of substituents, significantly altering the molecule's physical and chemical properties.
Alkylation and Acylation Reactions
Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. A significant challenge in the N-alkylation of primary amines is controlling the degree of substitution to avoid the formation of mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.
A highly selective method for the mono-N-alkylation of 3-amino alcohols has been developed utilizing 9-borabicyclo[3.3.1]nonane (9-BBN). This reagent forms a stable chelate with the amino alcohol, effectively protecting the amine and allowing for selective mono-alkylation. The general process involves the formation of the 9-BBN chelate, followed by deprotonation with a base and subsequent reaction with an alkyl halide. Mild acidic workup then liberates the N-mono-alkylated product in high yield.
Acylation of the amine with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Enzymatic methods for N-acylation are also gaining traction as they offer high selectivity under mild, environmentally friendly conditions. For instance, aminoacylases from Streptomyces ambofaciens have been shown to effectively catalyze the acylation of various amino acids in aqueous media. While not specifically documented for this compound, this enzymatic approach represents a promising green alternative to traditional chemical methods.
| Reagent Class | Specific Reagent | Product Type | Key Features |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I) with 9-BBN | Secondary Amine | High selectivity for mono-alkylation. |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Derivative | Generally high-yielding, requires a base. |
| Acylating Agent | Fatty Acid with Aminoacylase | N-Acyl Derivative | Enzymatic, high selectivity, aqueous media. |
Table 1: Representative Alkylation and Acylation Reactions of the Amine Functionality
Formation of Amides and Carbamates
The reaction of the primary amine of this compound with carboxylic acids or their derivatives leads to the formation of stable amide bonds. This is a cornerstone reaction in organic synthesis. The direct condensation of a carboxylic acid and an amine is often facilitated by coupling agents that activate the carboxylic acid.
Carbamates , which are esters of carbamic acid, are another important class of derivatives. They can be synthesized by reacting the amine with a chloroformate or by the reaction of the amine with carbon dioxide and an alcohol. A one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate provides an efficient route to carbamates under mild conditions. This method is notable for its operational simplicity and avoidance of toxic reagents like phosgene (B1210022).
| Derivative | Reagents | Reaction Conditions |
| Amide | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent, room temperature |
| Carbamate (B1207046) | Alkyl Chloroformate, Base | Aprotic solvent, 0 °C to room temperature |
| Carbamate | Carbon Dioxide, Alkyl Halide, Cesium Carbonate | Anhydrous DMF, room temperature |
Table 2: Synthesis of Amides and Carbamates from the Amine Functionality
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group in this compound offers another site for chemical modification, although its reactivity can be influenced by the neighboring amine group.
Esterification and Etherification Reactions
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification), while reactions with more reactive acyl chlorides or anhydrides can proceed under milder, often basic, conditions.
Etherification , the formation of an ether linkage, can be accomplished through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is crucial to avoid competing reactions involving the amine group.
Oxidation Reactions
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-amino-1-cyclopentylpropan-1-one. A variety of oxidizing agents can be employed for this transformation.
Modern catalytic methods offer high chemoselectivity, avoiding the oxidation of the amine group. For instance, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper catalyst facilitates the aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds in good yields at ambient temperature. Another mild and effective method involves the use of manganese(IV) oxide (MnO₂), which has been shown to oxidize β-amino alcohols to α-amino aldehydes without over-oxidation. Gold-based catalysts have also demonstrated high activity and selectivity in the oxidation of amino alcohols to amino acids under basic conditions with oxygen as the oxidant.
| Transformation | Reagent/Catalyst | Product |
| Oxidation | AZADO/Copper Catalyst, Air | 3-Amino-1-cyclopentylpropan-1-one |
| Oxidation | Manganese(IV) Oxide (MnO₂) | 3-Amino-1-cyclopentylpropan-1-one |
| Oxidation | Gold Nanoparticles on a support, Base, O₂ | 3-Amino-1-cyclopentylpropanoic acid |
Table 3: Representative Oxidation Reactions of the Hydroxyl Functionality
Bifunctional Reactivity: Co-reactions of Amine and Hydroxyl Groups
The proximate arrangement of the amine and hydroxyl groups in this compound allows for intramolecular reactions, leading to the formation of cyclic structures. The formation of an intramolecular hydrogen bond between the hydroxyl and amine groups can influence the molecule's conformation and reactivity.
Depending on the reaction conditions and reagents, various heterocyclic systems can be synthesized. For example, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazolidinone derivative). The specific stereochemistry of the starting material will dictate the stereochemistry of the resulting cyclic product. Such intramolecular cyclizations are powerful tools for creating conformationally constrained molecules. For instance, palladium-catalyzed intramolecular allylic C-H amination of homoallylic N-nosyl carbamates has been utilized to generate vinyl-substituted cyclic carbamates, which are precursors to syn-1,3-amino alcohols.
The study of these bifunctional reactions is crucial for understanding the full chemical potential of this compound and for designing novel molecular scaffolds.
Cyclization Reactions
The spatial arrangement of the amino and hydroxyl groups in a 1,3-relationship allows this compound to be an ideal precursor for the synthesis of saturated six-membered heterocycles through intramolecular cyclization. Key examples include the formation of cyclic urethanes and azetidines.
Formation of Cyclic Urethanes with CO₂
The reaction of amino alcohols with carbon dioxide (CO₂) represents a green and atom-economical route to cyclic urethanes, which are valuable intermediates in organic synthesis. In the case of a γ-amino alcohol like this compound, this reaction would yield a six-membered 1,3-oxazinan-2-one (B31196) derivative. The process typically involves the formation of a carbamic acid intermediate by the reaction of the amine with CO₂, followed by an intramolecular cyclization via the hydroxyl group, eliminating a molecule of water. This cyclization can be promoted by various catalytic systems, including ionic liquids or phosphorus(III) reagents, and often requires pressure and heat to drive the reaction to completion. nih.govrsc.org The use of dehydrating agents can also facilitate this transformation under milder conditions. nih.gov
Formation of Azetidines from 1,3-Amino Alcohols
Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in many biologically active compounds. The synthesis of azetidines from 1,3-amino alcohols like this compound is a well-established transformation. nih.govlibretexts.org The general strategy involves the activation of the terminal hydroxyl group to convert it into a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group. google.com Common methods for hydroxyl group activation include conversion to a sulfonate ester (e.g., mesylate or tosylate) or reaction under Mitsunobu or Appel reaction conditions. nih.govorgsyn.org For example, treatment with thionyl chloride can generate a chloroamine in situ, which then cyclizes upon addition of a base to yield the corresponding azetidine (B1206935) derivative. orgsyn.org
| Reaction Type | Starting Material | Reagents/Conditions | Expected Product |
| Cyclic Urethane Formation | This compound | 1. CO₂ (pressurized)2. Catalyst (e.g., Ionic Liquid, Ph₃P)3. Heat, Dehydrating Agent | 4-Cyclopentyl-1,3-oxazinan-2-one |
| Azetidine Synthesis | This compound | 1. Activate -OH (e.g., MsCl, TsCl, SOCl₂)2. Base (e.g., Et₃N, NaOH) | 2-(1-Cyclopentylethyl)azetidine |
Intramolecular Transformations and Rearrangements
While specific intramolecular rearrangements of this compound are not extensively documented, the chemistry of γ-amino alcohols includes fascinating transformations. A notable example is the radical Brook rearrangement, which has been harnessed in modern photocatalytic methods to synthesize γ-amino alcohols from simple alkenes. nih.govnih.govacs.org
This transformation, while a synthetic route to γ-amino alcohols rather than a reaction of them, hinges on a key intramolecular rearrangement step. The process involves the photocatalyzed homolysis of a bifunctional, silicon-containing reagent, which then adds to an alkene. acs.org The critical step is a subsequent radical Brook rearrangement, where a silyl (B83357) group migrates from a carbon atom to a nearby oxygen atom, forming a thermodynamically favorable O-Si bond. acs.org This rearrangement dictates the regiochemical outcome, ultimately enabling the formation of the 1,3-amino alcohol structure after further reaction and workup. nih.govacs.org This highlights a sophisticated intramolecular radical migration process that is central to the modern synthesis of this class of compounds.
| Rearrangement Type | Context | Key Transformation | Significance |
| Radical Brook Rearrangement | Synthesis of γ-amino alcohols via photocatalysis | Intramolecular 1,4-silyl group migration from a carbon-centered radical to an oxygen radical. | Enables the regioselective 1,3-difunctionalization of alkenes to produce γ-amino alcohols. nih.govacs.org |
Synthesis of Functionalized Derivatives for Specific Research Applications
The amino and hydroxyl groups of this compound serve as versatile handles for synthesizing a wide array of functionalized derivatives. These derivatives are often explored in the context of drug discovery and medicinal chemistry, where fine-tuning of molecular properties is crucial for biological activity. The cyclopentyl group itself provides a lipophilic scaffold that can be important for receptor binding.
The synthesis of such derivatives typically involves standard functional group transformations. The primary amine can undergo N-acylation with acyl chlorides or anhydrides to form amides, or N-alkylation using alkyl halides. The hydroxyl group can be O-alkylated to form ethers or esterified to form esters.
The significance of this structural class is underscored by the use of closely related compounds as key intermediates in the synthesis of pharmaceuticals. For instance, the structurally similar compound (1R,3S)-3-amino-1-cyclopentanol is a crucial building block for the antiviral drug Bictegravir. google.com This highlights the pharmaceutical industry's interest in cyclopentane-based amino alcohols for creating complex, biologically active molecules. Derivatives of 3-aminopropanol are also widely patented for various applications, indicating a broad interest in this chemical space for developing new chemical entities. google.comgoogle.com
| Derivative Type | Synthetic Approach | Potential Research Application |
| N-Acyl Derivatives | Reaction with acyl chlorides or activated carboxylic acids. | Probing interactions with enzyme active sites; modifying solubility and metabolic stability. |
| N-Alkyl Derivatives | Reductive amination or reaction with alkyl halides. | Modulating basicity (pKa) and receptor binding affinity. |
| O-Alkyl/Aryl Ethers | Williamson ether synthesis (activation of -OH followed by reaction with an alkoxide/phenoxide). | Enhancing lipophilicity and influencing pharmacokinetic properties. |
| Ester Derivatives | Reaction with acid anhydrides or acyl chlorides. | Prodrug strategies; fine-tuning polarity. |
Applications of 3 Amino 1 Cyclopentylpropan 1 Ol and Its Derivatives in Organic Synthesis and Catalysis
Chiral Ligands in Asymmetric Catalysis
The ability of the amino and hydroxyl groups in amino alcohols to chelate to a metal center is fundamental to their function as chiral ligands. This chelation creates a rigid, well-defined chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic transformation.
The effectiveness of an amino alcohol-based ligand in asymmetric catalysis is governed by several key design principles. The modular synthesis of these ligands is a critical strategy, allowing for systematic variation of steric and electronic characteristics to fine-tune catalytic properties. acs.org This approach enables the development of ligands tailored for specific reactions. For instance, introducing bulky alkyl substituents, such as tert-butyl or adamantyl groups, on the ligand framework can enhance enantioselectivity by creating a more defined chiral pocket around the metal center. acs.org
A recent innovative approach involves a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which employs a radical polar crossover strategy to produce chiral β-amino alcohols. westlake.edu.cnacs.org This method highlights the importance of controlling the reduction potential of the reactants and using a catalyst that can manage multiple roles, including chemoselective reduction and stereoselective addition. acs.org The development of such modular synthetic pathways is crucial for creating new generations of highly effective chiral ligands. westlake.edu.cn
Amino alcohol derivatives are extensively used as ligands in a variety of metal-catalyzed asymmetric reactions, leading to the synthesis of enantiomerically enriched products.
Diethylzinc (B1219324) Addition to Aldehydes One of the most well-studied applications of chiral amino alcohol ligands is in the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols. acs.orgwikipedia.org In this reaction, the chiral ligand, such as a derivative of 3-amino-1-cyclopentylpropan-1-ol, coordinates to the zinc atom, directing the approach of the diethylzinc reagent to one face of the aldehyde. This process often involves a titanium tetraisopropoxide promoter. citedrive.commdpi.com Ligands derived from readily available sources like carbohydrates have shown excellent catalytic activity, achieving high conversion rates and enantioselectivities up to 98% ee for a broad range of aromatic and aliphatic aldehydes. mdpi.com The performance of these catalysts is highly dependent on the ligand's structure, with minor modifications leading to significant changes in yield and enantiomeric excess. acs.orgrsc.org
| Ligand Type | Metal/Promoter | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| D-fructose-derived amino alcohol | Ti(OiPr)4 | Benzaldehyde | Up to 100 | Up to 96 | mdpi.com |
| (1S,2R)-1-alkyl-2-(dialkylamino)-3-(R-oxy)-1-propanols | None | Benzaldehyde | High | 92-96 | acs.org |
| Sharpless epoxidation-derived amino alcohol | None | Benzaldehyde | Nearly quantitative | 95 | rsc.org |
| Azetidine-based amino alcohol | n-BuLi | Aromatic aldehydes | High | 94-100 | wikipedia.org |
Hydroamination Chiral γ-amino alcohols can be synthesized via the formal anti-Markovnikov hydroamination of allylic alcohols, a transformation catalyzed by ruthenium complexes. nih.gov This process operates through an asymmetric hydrogen-borrowing mechanism, where racemic secondary allylic alcohols react with various amines to yield enantiomerically enriched chiral γ-amino alcohols. nih.gov This method is notable for its broad substrate scope and excellent enantioselectivities, with up to >99% ee reported for numerous examples. nih.gov Manganese-PNP pincer complexes have also been developed for the formal hydroamination of allylic alcohols, providing the desired γ-amino alcohols in high yields through a tandem dehydrogenation/Michael addition/hydrogenation sequence. nih.gov
To enhance the practical utility of chiral amino alcohol ligands, researchers have focused on immobilizing them onto solid supports. This strategy facilitates catalyst recovery and reuse, which is crucial for industrial applications. Polymer-supported chiral amino alcohols have been successfully used in the enantioselective addition of diethylzinc to aldehydes. acs.org For example, ligands attached to polystyrene matrices were found to be highly active catalysts for the addition of diethylzinc to benzaldehyde, yielding the product in nearly quantitative yields and with over 90% ee. rsc.org The polymer support itself can positively influence the catalyst's performance, with factors like polymer composition, degree of crosslinking, and the presence of neighboring functional groups playing a significant role in tuning activity and selectivity. rsc.org
Chiral Auxiliaries in Asymmetric Synthesis
Beyond their role as ligands, chiral amino alcohols and their derivatives can function as chiral auxiliaries. nih.govyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation, inducing diastereoselectivity. youtube.com After the reaction, the auxiliary is cleaved from the product, having imparted its chirality. youtube.com
The general process involves covalently bonding the chiral amino alcohol to a prochiral substrate, for example, forming an amide or ester linkage. The steric and electronic properties of the auxiliary then block one of the prochiral faces of the substrate, forcing an incoming reagent to attack from the less hindered direction. This results in the formation of one diastereomer in excess. Finally, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. youtube.comyoutube.com Chiral 1,2-amino alcohols are particularly versatile in this context and are widely used as building blocks for this purpose. nih.gov
Synthetic Building Blocks for Complex Molecular Architectures
The inherent functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. srdorganics.comsigmaaldrich.com
Morpholines Substituted morpholines are important structural motifs in many biologically active compounds. nih.govresearchgate.net Enantiopure amino alcohols are key precursors for the asymmetric synthesis of these heterocycles. nih.govresearchgate.net One effective strategy involves a multi-step sequence where an N-protected amino alcohol is first converted to an O-allyl ethanolamine. This intermediate then undergoes a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to form the morpholine (B109124) ring with high stereocontrol. nih.gov Another efficient, one or two-step method uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into a variety of substituted morpholines. nih.govchemrxiv.org The selectivity of this latter reaction is dependent on the structure of the starting amino alcohol. nih.govchemrxiv.org
| Starting Material | Key Reagents/Catalyst | Methodology | Outcome | Reference |
|---|---|---|---|---|
| Enantiopure N-Boc amino alcohol | NaH, Allyl bromide; Pd catalyst | O-allylation followed by Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines as single stereoisomers | nih.gov |
| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | One or two-step SN2 reaction and cyclization | High-yielding synthesis of various substituted morpholines | nih.govchemrxiv.org |
| Vicinal amino alcohol | Various (e.g., dehydrating agents, cyclizing agents) | Intramolecular cyclization | General access to 1,4-oxazines (morpholines) | researchgate.net |
Azetidines The azetidine (B1206935) ring is another important heterocyclic scaffold found in many bioactive molecules. frontiersin.orgmagtech.com.cn Chiral amino alcohols serve as valuable precursors for their synthesis. A common strategy involves converting a β-amino alcohol into a derivative with a good leaving group (e.g., a mesylate) on the alcohol, followed by a base-induced intramolecular cyclization (an SN2 reaction) to form the four-membered azetidine ring. organic-chemistry.orgresearchgate.net Another powerful method is the lanthanoid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be derived from amino alcohols. This reaction proceeds in high yields to afford functionalized azetidines and tolerates a wide range of sensitive functional groups. frontiersin.org
Intermediates in Total Synthesis and Analogue Preparation
The strategic importance of this compound and its derivatives in the field of organic synthesis is notable, particularly in their application as versatile intermediates for constructing more complex molecular architectures. These compounds serve as valuable building blocks in the synthesis of intricate molecules, including those with significant biological and medicinal relevance. The presence of a primary amine, a secondary alcohol, and a cyclopentyl group within a flexible propanol (B110389) framework allows for a variety of chemical modifications and introductions of this scaffold into larger, more elaborate structures.
One of the key applications of this compound as an intermediate is in the preparation of substituted heterocyclic compounds. A notable example is its use in the synthesis of pyrido[2,3-d]pyrimidines. These complex nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential as inhibitors of protein kinases, such as DYRK1B and DYRK1A, which are implicated in diseases like cancer.
In a specific synthetic route detailed in patent literature, this compound is utilized as a key precursor in the multi-step synthesis of a complex pyrido[2,3-d]pyrimidine (B1209978) derivative. The synthesis of the intermediate itself, this compound, was achieved through the reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449) using lithium aluminum hydride in tetrahydrofuran. This intermediate was then further elaborated through a series of reactions to yield the final complex molecule. google.com
The following table outlines the key compounds involved in a synthetic pathway where this compound serves as a crucial intermediate:
| Compound Name | Role in Synthesis |
| 3-Cyclopentyl-3-oxopropanenitrile | Starting material for the intermediate |
| This compound | Key Intermediate |
| N-(5-(3-amino-1-phenylpropylcarbamoyl)-2-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylamino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | Final complex molecule |
This example underscores the utility of this compound as a valuable synthon, providing a foundational structure that can be integrated into the total synthesis of medicinally relevant and structurally complex molecules. The ability to prepare and subsequently functionalize this amino alcohol highlights its significance in the broader landscape of organic synthesis and drug discovery.
Spectroscopic Characterization and Conformational Analysis of 3 Amino 1 Cyclopentylpropan 1 Ol
Advanced Spectroscopic Methods for Structural Elucidation
The definitive structure of 3-Amino-1-cyclopentylpropan-1-ol is established using a suite of spectroscopic methods, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A patent document provides some context for the use of ¹H NMR in the characterization of related structures, indicating its standard application in the field. google.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH-OH) | 3.6 - 3.8 | 70 - 75 |
| 2 (CH₂) | 1.5 - 1.7 | 35 - 40 |
| 3 (CH₂-NH₂) | 2.8 - 3.0 | 40 - 45 |
| Cyclopentyl CH | 1.7 - 1.9 | 45 - 50 |
| Cyclopentyl CH₂ | 1.2 - 1.6 | 25 - 30 |
| NH₂ | 1.5 - 2.5 (broad) | - |
| OH | 2.0 - 4.0 (broad) | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The key functional groups, the primary amine (-NH₂) and the hydroxyl (-OH) group, would exhibit distinct absorption bands. The O-H stretch typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretch of the primary amine usually presents as two sharp peaks in the 3300-3500 cm⁻¹ range. The C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (two peaks) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Amine) | Bending | 1590 - 1650 |
| C-O (Alcohol) | Stretching | 1050 - 1260 |
| C-N (Amine) | Stretching | 1020 - 1250 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₇NO). In a research context, the hydrochloride salt of this compound was synthesized, and its high-resolution mass was determined to be 244.19127 (calculated) and 244.19072 (found), which corresponds to a related, more complex structure. core.ac.uk The fragmentation pattern observed in the mass spectrum would offer further structural information, revealing characteristic losses of small molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as the cleavage of the cyclopentyl ring and the propanol (B110389) chain.
Conformational Analysis
The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The study of these conformations and the factors influencing their stability is crucial for a complete understanding of the molecule's properties.
Experimental Studies of Rotational Spectra and Molecular Conformations
Experimental techniques such as microwave spectroscopy can provide precise information about the rotational constants of a molecule in the gas phase. From these constants, the moments of inertia and, consequently, the exact three-dimensional arrangement of the atoms can be determined for the most stable conformers. While specific rotational spectroscopy studies on this compound are not widely published, this method would be instrumental in identifying the preferred spatial orientations of the cyclopentyl, hydroxyl, and amino groups.
Analysis of Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding) Influencing Conformational Preferences
The conformational landscape of this compound is significantly influenced by intramolecular non-covalent interactions, most notably hydrogen bonding. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) within the same molecule allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the amino group. This interaction would create a cyclic-like structure, significantly stabilizing certain conformers over others. The strength and geometry of this hydrogen bond would dictate the preferred rotational state (gauche vs. anti) around the C-C bonds of the propanol chain. Computational chemistry methods are often employed to model these interactions and predict the relative energies of different conformers.
Influence of Cyclopentyl and Alkyl Substituents on Conformational Landscapes
The conformational landscape of this compound is primarily dictated by the interplay of its constituent fragments: the flexible aminopropanol (B1366323) side chain and the puckered cyclopentyl ring. Lacking direct experimental or computational studies on the title compound, an understanding of its conformational preferences can be inferred from the analysis of analogous structures, namely 3-amino-1-propanol and 3-cyclopentylpropan-1-ol. The introduction of a cyclopentyl group to the 1-position of the propanol backbone is expected to introduce significant steric hindrance and restrict the rotational freedom of the side chain, thereby favoring specific spatial arrangements.
The flexible n-propyl chain in 3-amino-1-propanol allows for a variety of conformations, primarily governed by gauche and anti interactions between the amino and hydroxyl groups. The presence of intramolecular hydrogen bonding between these functional groups can also play a significant role in stabilizing certain conformers. In contrast, the cyclopentyl ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The attachment of the hydroxy-aminopropyl substituent to the cyclopentyl ring will influence the ring's puckering and, conversely, the ring's conformation will dictate the preferred orientation of the side chain.
Computational studies on related molecules containing a cyclopentyl ring have shown that the ring's pucker can direct the spatial orientation of its substituents to minimize steric strain. For instance, in cyclopentane-based amino acids, the cyclopentyl moiety has been observed to pre-organize the peptide backbone, influencing the formation of helical structures. nist.govnist.gov This suggests that the cyclopentyl group in this compound will likely favor conformations where the bulky aminopropanol side chain occupies a pseudo-equatorial position to reduce steric clashes with the adjacent ring hydrogens.
To illustrate the expected spectroscopic differences arising from these structural features, the following tables summarize the available 1H-NMR and IR data for the parent compounds, 3-amino-1-propanol and 3-cyclopentylpropan-1-ol.
Table 1: Comparative ¹H-NMR Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Amino-1-propanol | CDCl₃ | 3.73 (t, 2H, -CH₂OH), 2.88 (t, 2H, -CH₂NH₂), 1.68 (quint, 2H, -CH₂-), 2.59 (br s, 3H, -NH₂ and -OH) chemicalbook.com |
| 3-Cyclopentylpropan-1-ol | - | Data not available in searched literature. |
Note: The broad singlet at 2.59 ppm for 3-amino-1-propanol indicates exchangeable protons of the amino and hydroxyl groups.
Table 2: Comparative IR Spectroscopy Data of Analogous Compounds
| Compound | State | Characteristic Absorption Bands (cm⁻¹) |
| 3-Amino-1-propanol | Liquid Film | 3350 (br, O-H stretch), 3280 (br, N-H stretch), 2930 (C-H stretch), 1590 (N-H bend), 1060 (C-O stretch) chemicalbook.com |
| 3-Cyclopentylpropan-1-ol | - | Data not available in searched literature. |
The spectroscopic data for this compound is expected to be a composite of these features, with notable shifts due to the electronic and steric influence of the cyclopentyl group. Specifically, the signals for the protons on the carbon bearing the hydroxyl group (C1) and the adjacent methylene (B1212753) group (C2) in the ¹H-NMR spectrum are likely to be shifted downfield due to the presence of the cyclopentyl ring. The complexity of the signals for the cyclopentyl protons would also be indicative of the ring's puckered and substitution pattern. In the IR spectrum, the characteristic O-H and N-H stretching frequencies are expected to be present, though their positions and shapes may be altered by intramolecular hydrogen bonding, which will be influenced by the conformational constraints imposed by the cyclopentyl ring.
Computational Chemistry Investigations of 3 Amino 1 Cyclopentylpropan 1 Ol and Amino Alcohol Systems
Conformational Landscape Exploration
Due to the rotational freedom around its single bonds, 3-Amino-1-cyclopentylpropan-1-ol can adopt a multitude of three-dimensional shapes, or conformations. khanacademy.org The collection of all possible conformations and their corresponding energies is known as the conformational landscape. nih.gov Mapping this landscape is key to understanding the molecule's physical properties and biological activity, as the most populated conformations are often those that interact with other molecules or biological targets. researchgate.net
A primary goal of conformational analysis is to identify the "global minimum," which is the single most stable conformation with the lowest possible energy. blogspot.com Computational methods, such as systematic or stochastic conformational searches, are employed to explore the potential energy surface of the molecule and locate various energy minima. acs.org Each minimum corresponds to a stable conformer.
For an amino alcohol, the most stable conformers are often stabilized by an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH₂) group. acs.org The analysis would reveal the global minimum structure as well as a series of higher-energy conformers that are also thermally accessible at room temperature. acs.org The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. Studies on amino acids and other flexible molecules show that even small energy differences (e.g., 0.5-1.0 kcal/mol) can significantly alter the population of conformers. researchgate.netacs.org
Illustrative Relative Energies of Hypothetical Conformers
This table shows a representative set of conformers for an amino alcohol like this compound and their calculated relative energies. The global minimum is the reference point (0.00 kcal/mol). The energies indicate the stability of each conformer relative to the most stable one.
| Conformer ID | Key Feature / Description | Calculated Relative Energy (kcal/mol) | Stabilizing Interaction |
|---|---|---|---|
| Conf-A | Global Minimum | 0.00 | Strong O-H···N Intramolecular H-bond |
| Conf-B | Higher-Energy Conformer 1 | 0.85 | Weaker N-H···O Intramolecular H-bond |
| Conf-C | Higher-Energy Conformer 2 | 1.95 | Gauche arrangement, no H-bond |
| Conf-D | Higher-Energy Conformer 3 | 3.50 | Extended/Anti arrangement, no H-bond |
The transition between different conformers occurs through rotation around single bonds. The energy required to perform this rotation is known as the rotational energy barrier. nih.govresearchgate.net Computational chemists can calculate these barriers by performing a "dihedral scan," where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step. acs.org
The resulting data can be plotted to create a rotational energy profile, which shows the energy minima (stable conformers) and the energy maxima (transition states) that separate them. chemrxiv.org The height of these barriers determines the flexibility of the molecule and the rate at which it can interconvert between conformations at a given temperature. nih.gov For amino alcohols, key rotational barriers would include those around the C-C bonds of the propanol (B110389) chain. Low barriers (a few kcal/mol) indicate high flexibility, while higher barriers suggest that the molecule is more conformationally restricted. nih.govnih.gov
Solvation Effects on Conformational Stability and Preferences
The conformational landscape of amino alcohols, including this compound, is significantly influenced by the surrounding solvent environment. Computational studies show that the relative stabilities of different conformers can change dramatically when moving from the gas phase to a solution, primarily due to interactions between the solute and solvent molecules. researchgate.net The nature of the solvent, particularly its polarity and ability to form hydrogen bonds, dictates which molecular conformations are preferentially stabilized. upc.edu
In aqueous solutions, water molecules can form bridging hydrogen bonds between the amino (-NH2) and hydroxyl (-OH) functional groups of an amino alcohol. researchgate.net This interaction can stabilize conformations that would be less favorable in the gas phase, where intramolecular hydrogen bonding is often dominant. The reorganization of these solvent structures provides a mechanism for interconversion between different conformers. researchgate.net For flexible molecules like this compound, the cyclopentyl ring and the propanol chain can adopt various spatial arrangements, and solvation plays a crucial role in determining the predominant shapes.
The stability of a protein's native structure is influenced by its hydration layer, and similarly, the conformation of small biomolecules like amino alcohols is directed by solvent effects. nih.gov The balance between intramolecular interactions (like hydrogen bonds within the amino alcohol) and intermolecular interactions with the solvent determines the final conformational preference. upc.edu Computational models, ranging from continuum solvent models to explicit solvent simulations, are employed to understand these effects. While continuum models can underestimate the stability of certain forms, explicit solvent calculations provide a more detailed picture of the specific interactions, such as hydrogen bonding between the amino alcohol's functional groups and the solvent molecules. researchgate.netupc.edu
| Factor | Description | Impact on this compound |
|---|---|---|
| Solvent Polarity | The dielectric constant of the solvent affects the strength of electrostatic interactions. Higher polarity solvents can weaken intramolecular hydrogen bonds. upc.edu | In polar solvents like water, conformations that maximize solvent exposure of the -OH and -NH2 groups may be favored over those with strong intramolecular H-bonds. |
| Hydrogen Bonding | Solvents capable of hydrogen bonding (protic solvents) can compete with or enhance intramolecular hydrogen bonds. researchgate.netnih.gov | Water molecules can form hydrogen-bond bridges between the amine and alcohol groups, stabilizing specific conformers. researchgate.net |
| Hydrophobic Interactions | Nonpolar parts of the molecule (like the cyclopentyl group) tend to minimize contact with polar solvents, influencing the overall fold. nih.gov | The cyclopentyl group will influence the molecule's orientation in water to minimize disruption of the water hydrogen-bond network. |
| Intramolecular Interactions | Internal hydrogen bonds between the -OH and -NH2 groups can stabilize compact structures, especially in nonpolar solvents or the gas phase. upc.edu | A balance is struck between forming an internal hydrogen bond and interacting with solvent molecules. upc.edu |
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry provides indispensable tools for investigating the mechanisms of synthetic reactions that produce amino alcohols. By modeling the reaction pathways, chemists can identify the structures of transition states and calculate their associated activation energy barriers. nih.gov This information is critical for understanding reaction kinetics, regioselectivity, and stereoselectivity. Density Functional Theory (DFT) is a commonly used method for these calculations. nih.govresearchgate.net
For the synthesis of vicinal amino alcohols, such as those derived from the reaction of imines with organometallic reagents, computational studies can accurately predict the observed diastereoselectivity by analyzing the energies of the competing transition states. acs.org Similarly, in reactions like the aminolysis of epoxides, theoretical investigations help elucidate complex reaction mixtures by mapping out the most probable transformation pathways, such as base-catalyzed rearrangement to an allylic alcohol followed by nucleophilic attack. researchgate.net
High-temperature organic synthesis allows for overcoming significant activation energy barriers (50-70 kcal/mol), making previously inaccessible transformations possible. nih.gov Computational modeling is essential to validate the experimental findings and provide a detailed understanding of the reaction mechanisms under these extreme conditions. nih.gov For a molecule like this compound, computational analysis could be used to optimize synthetic routes, for example, by studying the transition states in the reductive amination of a corresponding keto-alcohol or the ring-opening of a cyclic precursor, thereby predicting the most efficient catalysts and reaction conditions.
Cooperative catalysis, where multiple components of a catalytic system work in synergy, is a powerful concept in modern synthesis. acs.org A particularly relevant area for amino alcohol chemistry is metal-ligand cooperation (MLC), where both a transition metal and its surrounding ligand actively participate in bond-breaking and bond-forming steps. drugmoneyart.comrsc.org Amino alcohols themselves can act as chiral ligands for metal centers, facilitating a wide range of transformations. alfa-chemistry.com
The functional groups of this compound (-OH and -NH2) make it a potential candidate for a cooperating ligand. The amine can act as a basic site or a hydrogen-bond donor, while the alcohol can coordinate to the metal center. drugmoneyart.comacs.org This cooperation could be leveraged in reactions like catalytic (de)hydrogenation, where the ligand assists in the heterolytic cleavage of H2. acs.org DFT calculations can model these complex interactions, elucidating how the ligand's structure and its reversible chemical transformations contribute to the catalytic cycle. drugmoneyart.com
| Principle | Description | Example Application |
|---|---|---|
| Metal-Ligand Cooperation (MLC) | The ligand directly participates in a bond activation step, undergoing a reversible chemical transformation. drugmoneyart.com | Dehydrogenation of alcohols where a deprotonated ligand arm facilitates substrate binding and H2 elimination. drugmoneyart.com |
| Bifunctional Catalysis | The catalyst possesses both a Lewis acidic site (metal) and a Lewis basic/Brønsted acidic site (ligand) that act in concert. rsc.org | Asymmetric transfer hydrogenation of ketones, where the ligand's N-H bond and the metal's hydride are transferred together. rsc.org |
| Hydrogen-Bonding Interactions | The ligand stabilizes the transition state through non-covalent interactions, such as hydrogen bonding with the substrate. acs.org | Asymmetric gold-catalyzed enyne cycloisomerization where an alcohol group on the substrate H-bonds to the ligand. acs.org |
| Hemilability | A ligand has one strongly coordinating group and one that can reversibly dissociate, opening a coordination site for the substrate. drugmoneyart.comacs.org | Pincer complexes where a phosphorus arm can dissociate, enabling bond activation at the metal center. acs.org |
In Silico Design and Screening Methodologies (Focus on Chemical Interactions and Properties)
In silico methods are pivotal in the rational design and optimization of new molecules with desired properties, such as ligands that bind to specific biological targets. springernature.com These computational techniques allow for the creation of novel binding sites and the fine-tuning of specificity for a particular ligand by modifying interactions like hydrogen bonding and steric packing. nih.gov For a scaffold like this compound, these methods can guide synthetic efforts to enhance its biological activity or catalytic performance.
The process of computational ligand design typically begins with a target structure, such as the active site of an enzyme. Using a virtual library of molecular fragments or building blocks, algorithms can construct novel molecules that are complementary in shape and chemical properties to the target site. nih.gov Programs like Rosetta use a "match and design" approach, where constellations of backbone atoms are searched for compatibility with a desired binding hypothesis, followed by optimization of the surrounding amino acid side chains. nih.gov
For a molecule like this compound, optimization could involve several strategies. The cyclopentyl group could be modified to improve hydrophobic interactions within a binding pocket. The stereochemistry of the alcohol and amino groups is critical and can be selected to form specific, directional hydrogen bonds with a receptor. rsc.org Computational analysis can rank these potential modifications based on calculated binding energies, helping to prioritize the most promising candidates for synthesis and experimental validation. nih.govnih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and catalyst development. nih.gov
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational flexibility and the nature of intermolecular interactions. nih.govresearchgate.net For a flexible molecule such as this compound, MD simulations can reveal how it behaves in different environments, such as in aqueous solution or when interacting with a protein.
MD simulations can map the conformational landscape of a molecule by exploring the different spatial arrangements accessible through bond rotations. upc.edu This is crucial for understanding how this compound might adapt its shape to fit into a binding site. The simulations explicitly model interactions like hydrogen bonds, salt bridges, and hydrophobic contacts between the molecule and its surroundings. nih.gov For example, an MD simulation in water would show the dynamic formation and breaking of hydrogen bonds between the molecule's -OH and -NH2 groups and the surrounding water molecules, providing a detailed picture of its solvation shell. nih.govrsc.org
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonds | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. csirhrdg.res.in | The -OH and -NH2 groups are primary sites for forming hydrogen bonds with water, protein residues, or other molecules. nih.gov |
| Electrostatic Interactions | Long-range attractive or repulsive forces between charged or polar groups (e.g., salt bridges). csirhrdg.res.in | The protonated amine (NH3+) and the partial charges on the hydroxyl group create a distinct electrostatic potential that governs interactions. |
| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water molecules. csirhrdg.res.in | The nonpolar cyclopentyl ring drives hydrophobic packing against nonpolar residues in a binding pocket. nih.gov |
| Van der Waals Forces | Weak, short-range attractions arising from temporary fluctuations in electron density around atoms. csirhrdg.res.in | These forces contribute to the overall binding affinity and are crucial for good shape complementarity between the ligand and its receptor. |
Binding Free Energy Calculations in Chemical Systems (e.g., Catalyst-Substrate Interactions)frontiersin.org
The determination of binding free energy is a cornerstone of computational chemistry, offering profound insights into the stability of molecular complexes, such as those formed between a catalyst and its substrate. These calculations are instrumental in understanding and predicting the efficiency and selectivity of catalytic processes. For amino alcohol systems, including this compound, binding free energy calculations can elucidate the intricate non-covalent interactions that govern the formation of the catalyst-substrate complex, which is a critical step in many catalytic cycles.
A variety of computational methods are employed to calculate binding free energies, each with a different balance of accuracy and computational expense. These methods are broadly categorized into endpoint methods, alchemical methods, and pathway methods. nih.gov
Methodologies for Binding Free Energy Calculation:
One of the most widely used endpoint methods is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnumberanalytics.com These approaches calculate the free energy of binding by combining the molecular mechanics energies of the components with a continuum solvation model. nih.govnumberanalytics.com The binding free energy (ΔGbind) is estimated by calculating the difference between the free energy of the complex and the free energies of the individual receptor and ligand molecules. This can be a cost-effective way to rank the binding affinities of different substrates to a catalyst. numberanalytics.com For instance, studies on engineered aminoacyl-tRNA synthetases have shown that MM/PBSA can successfully distinguish between favorable and unfavorable enzyme-substrate complexes. numberanalytics.com
Alchemical free energy calculations represent a more rigorous and computationally intensive approach. nih.govnih.gov These methods compute the free energy change associated with transforming a molecule or a group of molecules into another in a non-physical "alchemical" pathway. nih.gov Techniques like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) fall under this category. They are particularly useful for calculating the relative binding affinities of a series of related ligands to a common receptor or for studying the effects of mutations on binding affinity. nih.gov
Pathway methods, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or steered molecular dynamics (SMD), calculate the potential of mean force (PMF) along a specific dissociation coordinate of the ligand from the binding site. The binding free energy can then be derived from the PMF profile. These methods provide a detailed picture of the binding process itself.
Application to Amino Alcohol Catalyst-Substrate Systems:
For example, in the aminolysis of urea (B33335) linkages, density functional theory (DFT) calculations have been used to support proposed reaction mechanisms involving amino compounds. nih.gov Similarly, DFT can be employed to investigate the binding of a substrate to this compound, elucidating the geometry and energetics of the catalyst-substrate complex.
The table below illustrates a hypothetical breakdown of binding free energy components for the interaction of this compound with a generic substrate, as would be obtained from an MM/PBSA calculation.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -25.5 |
| Electrostatic Energy | -30.2 |
| Polar Solvation Energy | +35.8 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔGbind) | -24.0 |
This table is a hypothetical representation and not based on experimental data for this compound.
This hypothetical data suggests a favorable binding interaction, dominated by electrostatic and van der Waals forces, with a significant penalty from the polar solvation energy, which reflects the desolvation of the polar groups upon binding.
Furthermore, computational studies can be extended to investigate the impact of structural modifications on binding affinity. For instance, by altering the substituent on the cyclopentyl ring or the length of the aminoalkyl chain, one could systematically study how these changes affect the binding free energy and, consequently, the catalytic activity. This predictive power is a major advantage of using computational chemistry in catalyst design.
Future Research Directions and Outlook for 3 Amino 1 Cyclopentylpropan 1 Ol
Development of Novel and More Efficient Stereoselective Synthetic Strategies
The synthesis of enantiomerically pure 1,3-amino alcohols like 3-Amino-1-cyclopentylpropan-1-ol is a persistent challenge. Future research will likely focus on overcoming the limitations of current methods, which can involve lengthy protection-deprotection sequences or low yields. nih.govnih.gov The development of highly efficient and stereoselective synthetic routes is paramount.
Key areas for future investigation include:
Advanced Catalytic Systems: There is a significant opportunity to develop novel chiral catalysts for the asymmetric synthesis of this compound. This includes exploring new transition-metal catalysts, such as those based on ruthenium, copper, and nickel, which have shown promise in the asymmetric synthesis of related amino alcohols. acs.orgacs.orgorganic-chemistry.org Research into organocatalytic methods, which avoid the use of metals, also presents a sustainable and cost-effective avenue. acs.org
Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative for producing chiral amino alcohols. mdpi.com Future work could focus on identifying or engineering enzymes, such as transaminases or ketoreductases, that can stereoselectively synthesize this compound from readily available precursors.
Emerging Synthetic Methodologies: Modern synthetic techniques like photoredox and electrocatalysis could provide novel pathways for the construction of the target molecule. nih.govrsc.org These methods often proceed under mild conditions and can enable unique bond formations that are inaccessible through traditional means, potentially offering more direct and efficient routes. nih.govresearchgate.net For instance, stereoselective electrocatalytic radical cross-couplings represent a streamlined approach to creating diverse amino alcohols. nih.gov
| Synthetic Strategy | Potential Future Development for this compound | Relevant Precedent |
| Transition-Metal Catalysis | Design of novel chiral ligands for Ni, Cu, or Ru catalysts to improve enantioselectivity in reductive amination or coupling reactions. acs.orgacs.orgorganic-chemistry.org | Ni-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes. organic-chemistry.org |
| Organocatalysis | Development of chiral phosphoric acids or amine-based catalysts for the asymmetric synthesis of the corresponding β-amino ketone precursor. acs.org | Organocatalytic access to cis-cyclopentyl-γ-amino acid precursors. acs.org |
| Biocatalysis | Screening for or engineering of enzymes (e.g., dehydrogenases, transaminases) for the enantioselective reduction of a ketone precursor or amination. mdpi.com | Use of recombinant E. coli expressing dehydrogenases for chiral alcohol synthesis. mdpi.com |
| Electrocatalysis | Application of stereoselective electrocatalytic decarboxylative transformations using a suitable chiral auxiliary derived from an amino acid. nih.gov | Stereoselective synthesis of amino alcohols via electrocatalytic radical cross-couplings. nih.gov |
Exploration of Untapped Catalytic Potential of this compound Derivatives
The inherent chirality and the presence of both an amino and a hydroxyl group make this compound and its derivatives attractive candidates for use as ligands in asymmetric catalysis or as organocatalysts themselves. nih.govresearchgate.net This area remains largely unexplored and offers substantial room for discovery.
Future research could pursue:
Chiral Ligands for Metal Catalysis: Derivatives of this compound could be synthesized and evaluated as ligands for a variety of metal-catalyzed asymmetric reactions. The combination of the "hard" amine and "softer" alcohol donor atoms, along with the steric influence of the cyclopentyl group, could be advantageous in reactions like enantioselective additions to aldehydes, Suzuki cross-couplings, or hydrogenation. organic-chemistry.orgrsc.org
Organocatalysis: The compound itself could serve as a precursor to novel organocatalysts. For example, it could be incorporated into more complex structures designed to catalyze C-C or C-N bond-forming reactions, leveraging the bifunctional amino alcohol motif to activate substrates and control stereochemistry.
Oxidation Catalysis: While gold catalysts have been used for the oxidation of amino alcohols, the potential for derivatives of this compound to act as ligands in such processes is an open question. mdpi.com Research could investigate how these ligands influence the activity and selectivity of metal catalysts in oxidation reactions.
Advancements in Spectroscopic and Computational Characterization Techniques
A deep understanding of the three-dimensional structure, conformational preferences, and intramolecular interactions of this compound is crucial for designing its applications. Future research should leverage state-of-the-art analytical and computational methods.
Promising avenues include:
Advanced Spectroscopic Methods: Techniques like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can provide detailed information about the stereochemistry and solution-phase conformation of chiral molecules. rsc.org Furthermore, emerging NMR techniques that can directly detect chirality without the need for chiral derivatizing agents could greatly simplify stereochemical analysis. theanalyticalscientist.com The application of multidimensional spectroscopy (e.g., 2D NMR, 2D IR) will also be essential for mapping out the complex network of through-bond and through-space correlations. numberanalytics.com
High-Level Computational Modeling: While basic computational data exists, future studies should employ higher levels of theory, such as Density Functional Theory (DFT), to accurately predict spectroscopic data (NMR, IR spectra) and rotational constants. acs.orgscispace.com Such calculations can help interpret experimental spectra, identify the most stable conformers, and analyze the strength and nature of intramolecular hydrogen bonds between the amino and hydroxyl groups, which significantly influence the molecule's shape and reactivity. nih.gov
| Technique | Future Application for this compound | Expected Outcome |
| Raman Optical Activity (ROA) | Experimental measurement and computational prediction of ROA spectra. rsc.org | Unambiguous determination of absolute configuration and detailed conformational analysis in solution. |
| Advanced NMR | Application of novel NMR pulse sequences for direct chiral discrimination. theanalyticalscientist.com | Simplified and rapid determination of enantiomeric purity without chiral resolving agents. |
| Density Functional Theory (DFT) | Calculation of potential energy surfaces, conformational analysis, and prediction of IR, Raman, and NMR spectra. scispace.comnih.gov | A detailed map of stable conformers, understanding of intramolecular hydrogen bonding, and assignment of experimental spectra. |
| Mass Spectrometry (MS) | Use of tandem MS with chiral reference molecules. researchgate.net | Differentiation of enantiomers and elucidation of stereochemical details through gas-phase interactions. |
Synergistic Approaches Combining Synthetic Methodologies with Computational Design
The most rapid advances will likely come from the tight integration of computational chemistry and experimental synthesis. nih.govresearchgate.net This synergistic approach allows for the in silico design and pre-screening of molecules before committing resources to their synthesis and testing. youtube.com
Future directions in this area include:
Computational Catalyst Design: Machine learning and computational screening can be used to design novel derivatives of this compound as ligands or organocatalysts. acs.orgacs.org By modeling the transition states of catalytic reactions, researchers can predict which molecular modifications will lead to higher activity and selectivity, thereby guiding synthetic efforts toward the most promising candidates.
High-Throughput Experimentation: The insights gained from computational studies can be coupled with high-throughput screening techniques. Combinatorial libraries of derivatives can be rapidly synthesized and tested to validate computational predictions and discover new catalytic activities or properties. nih.gov
Iterative Design-Build-Test-Learn Cycles: An iterative loop where computational models are continuously refined based on experimental results will accelerate the discovery process. c-spirit.org For example, if a synthesized derivative shows unexpected reactivity, this data can be used to improve the underlying computational models, leading to more accurate predictions in the next design cycle.
This integrated strategy represents a modern, efficient paradigm for chemical research that can significantly shorten the timeline for developing new synthetic methods and applications for this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
